molecular formula C11H11NS B15272395 N-Cyclopropyl-1-benzothiophen-7-amine

N-Cyclopropyl-1-benzothiophen-7-amine

Cat. No.: B15272395
M. Wt: 189.28 g/mol
InChI Key: WDSHMZTXSHECSI-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-benzothiophen-7-amine is a compound that features a benzothiophene core with an amine group at the 7th position and a cyclopropyl group attached to the nitrogen atom. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-benzothiophen-7-amine can be achieved through various methods. One common approach involves the cyclopropylation of aniline derivatives using cyclopropylboronic acid in the presence of copper catalysts . Another method includes the reaction of benzothiophene derivatives with cyclopropylamine under suitable conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1-benzothiophen-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiophene derivatives .

Scientific Research Applications

N-Cyclopropyl-1-benzothiophen-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-benzothiophen-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-1-benzothiophen-2-amine
  • N-Cyclopropyl-1-benzofuran-7-amine
  • N-Cyclopropyl-1-benzothiazole-7-amine

Uniqueness

N-Cyclopropyl-1-benzothiophen-7-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

N-cyclopropyl-1-benzothiophen-7-amine

InChI

InChI=1S/C11H11NS/c1-2-8-6-7-13-11(8)10(3-1)12-9-4-5-9/h1-3,6-7,9,12H,4-5H2

InChI Key

WDSHMZTXSHECSI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC=CC3=C2SC=C3

Origin of Product

United States

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